

Technical Guide: Structure and Applications of Boc-NH-PEG4-CH2CHO

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Compound of Interest

Compound Name: *BocNH-PEG4-CH2CHO*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and common applications of the bifunctional linker, Boc-NH-PEG4-CH2CHO. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure

Boc-NH-PEG4-CH2CHO is a hetero-bifunctional molecule characterized by three key chemical moieties connected in a linear fashion. The systematic name for this compound is tert-butyl (2-(2-(2-(2,2-dimethoxyethyl)amino)ethoxy)ethoxy)ethyl)carbamate, with the acetaldehyde group often protected as a dimethyl acetal, which can be deprotected to the aldehyde under acidic conditions.

The structure can be deconstructed into the following components:

- Boc-Protected Amine (BocNH-): At one terminus, an amine group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, valued for its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. This feature allows for the selective deprotection and subsequent reaction of the terminal amine.

- Polyethylene Glycol Linker (-PEG4-): A tetra-ethylene glycol (PEG4) chain forms the central spacer of the molecule. This hydrophilic linker is composed of four repeating ethylene glycol units. The inclusion of a PEG spacer in bioactive molecules often enhances aqueous solubility, improves pharmacokinetic profiles, and provides a flexible bridge between two conjugated moieties.
- Acetaldehyde Group (-CH₂CHO): The other terminus features an acetaldehyde functional group. Aldehydes are versatile chemical handles that can readily react with primary amines through reductive amination to form stable secondary amine linkages. This reactive group is pivotal for conjugating the linker to proteins, peptides, or other molecules bearing an available amine.

The connectivity of these groups results in a molecule with distinct chemical functionalities at each end, enabling sequential and controlled conjugation strategies.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties and typical purity specifications for Boc-NH-PEG4-CH₂CHO. This data is essential for experimental design, including reaction stoichiometry and purification protocols.

Property	Value
Molecular Formula	C ₁₇ H ₃₅ NO ₇
Molecular Weight	365.46 g/mol
Appearance	Colorless to light yellow oil
Solubility	Soluble in DMSO, DMF, Methanol, CH ₂ Cl ₂
Purity (as specified)	Typically ≥95% (by NMR and/or LC-MS)

Experimental Protocols

The dual functionality of Boc-NH-PEG4-CH₂CHO makes it a valuable reagent in multi-step synthetic and bioconjugation workflows. Below are representative experimental protocols for the deprotection of the Boc group and the conjugation of the aldehyde moiety.

Protocol 3.1: Boc Group Deprotection

This procedure outlines the removal of the Boc protecting group to liberate the primary amine, making it available for subsequent reactions, such as amide bond formation.

Materials:

- Boc-NH-PEG4-CH₂CHO
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

- Dissolve Boc-NH-PEG4-CH₂CHO (1 equivalent) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Add TFA (10 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).
- Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine product (H₂N-PEG4-CH₂CHO).

Protocol 3.2: Reductive Amination with a Primary Amine

This protocol describes the conjugation of the aldehyde terminus of Boc-NH-PEG4-CH₂CHO to a molecule containing a primary amine (R-NH₂), such as a peptide or a small molecule ligand.

Materials:

- Boc-NH-PEG4-CH₂CHO
- Amine-containing substrate (R-NH₂)
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
- 1,2-Dichloroethane (DCE) or Methanol, anhydrous
- Acetic acid (optional, as catalyst)
- Standard glassware for inert atmosphere reactions

Procedure:

- Dissolve the amine-containing substrate (R-NH₂, 1 equivalent) and Boc-NH-PEG4-CH₂CHO (1.2 equivalents) in anhydrous DCE or methanol under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of acetic acid (0.1-0.5 equivalents) if required to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
- Add the reducing agent, STAB (1.5 equivalents), portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

- Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
- Purify the crude product using flash column chromatography to obtain the desired conjugate.

Visualization of a Synthetic Workflow

The following diagram illustrates a typical two-step synthetic workflow utilizing Boc-NH-PEG4-CH2CHO to link two distinct molecular entities, Molecule A and Molecule B. This process is fundamental in the assembly of PROTACs, antibody-drug conjugates (ADCs), and other targeted therapeutic agents.

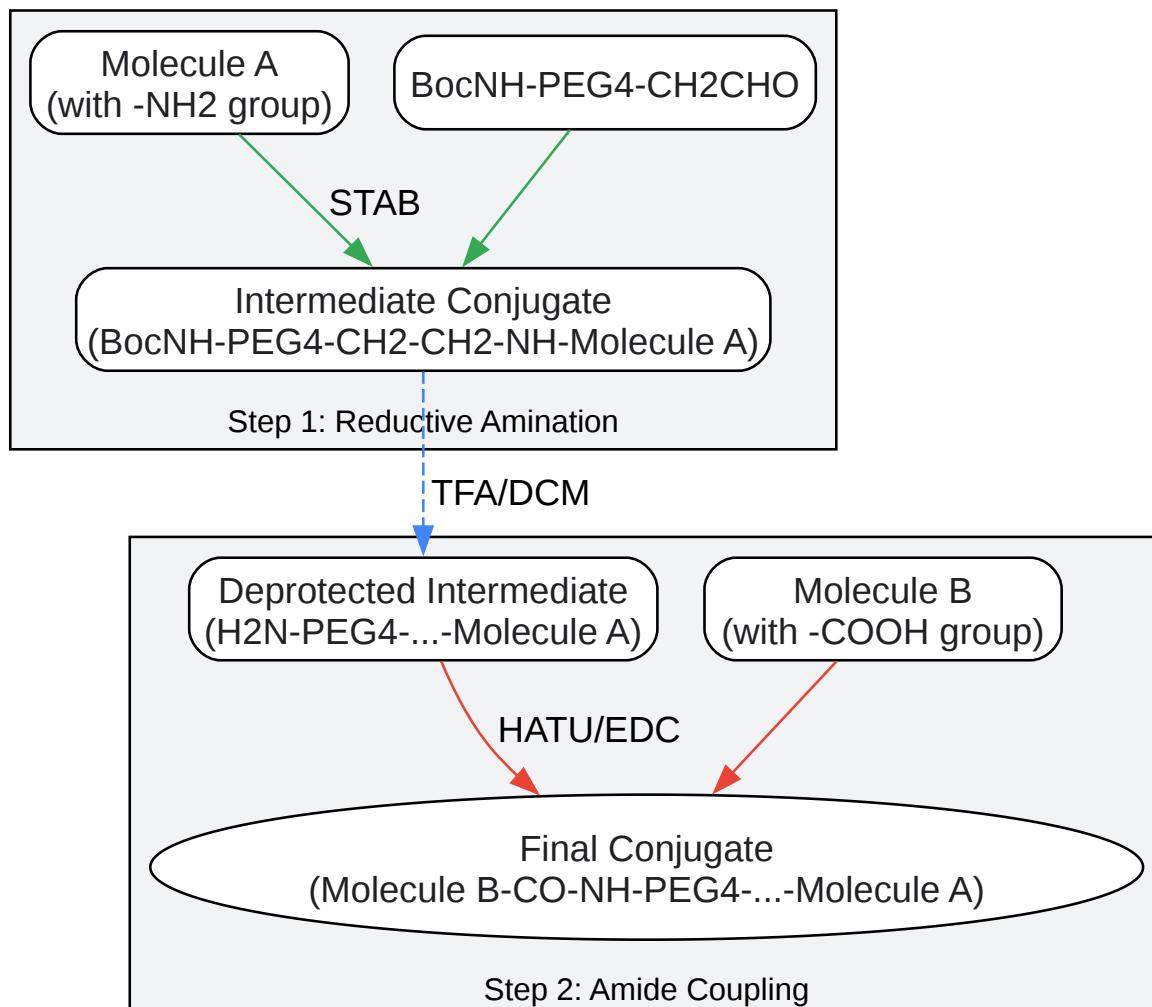


Figure 1: Synthetic Workflow for Bifunctional Conjugation

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Figure 1: Synthetic Workflow for Bifunctional Conjugation

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